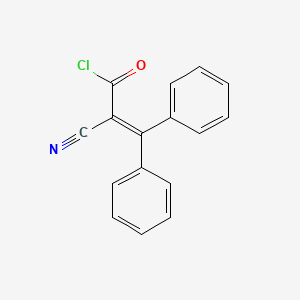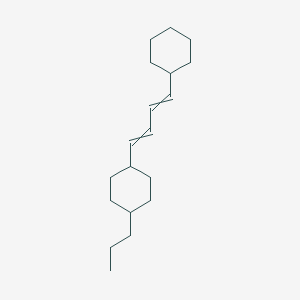![molecular formula C27H29N7O3 B8557472 tert-butyl N-[5-[7-(3-aminophenyl)-4-morpholin-4-ylquinazolin-2-yl]pyrimidin-2-yl]carbamate](/img/structure/B8557472.png)
tert-butyl N-[5-[7-(3-aminophenyl)-4-morpholin-4-ylquinazolin-2-yl]pyrimidin-2-yl]carbamate
Übersicht
Beschreibung
tert-Butyl N-[5-[7-(3-aminophenyl)-4-morpholin-4-ylquinazolin-2-yl]pyrimidin-2-yl]carbamate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a quinazoline core, a morpholine ring, and an aminophenyl group. Its unique configuration makes it a valuable subject for studies in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-[7-(3-aminophenyl)-4-morpholin-4-ylquinazolin-2-yl]pyrimidin-2-yl]carbamate typically involves multiple steps, starting with the preparation of the quinazoline core. This is followed by the introduction of the morpholine ring and the aminophenyl group. The final step involves the addition of the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the quinazoline core or the morpholine ring, resulting in different reduced forms of the compound.
Substitution: Substitution reactions are common, especially at the pyrimidin-2-yl position, where various substituents can be introduced to alter the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often utilize halogenated reagents and catalysts like palladium on carbon.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology: In biological research, tert-butyl N-[5-[7-(3-aminophenyl)-4-morpholin-4-ylquinazolin-2-yl]pyrimidin-2-yl]carbamate is investigated for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development and biochemical studies.
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, leading to the development of new pharmaceuticals.
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its versatility makes it a useful component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of tert-butyl N-[5-[7-(3-aminophenyl)-4-morpholin-4-ylquinazolin-2-yl]pyrimidin-2-yl]carbamate involves its interaction with specific molecular targets. The quinazoline core may bind to certain enzymes or receptors, modulating their activity. The morpholine ring and aminophenyl group can further influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (2-aminophenyl)carbamate: This compound shares the tert-butyl carbamate group but lacks the quinazoline and morpholine components.
tert-Butyl N-(4-bromo-3-cyano-7-fluoro-benzothiophen-2-yl)carbamate: This compound has a similar carbamate structure but features a benzothiophene core instead of quinazoline.
tert-Butyl (3-aminophenyl)carbamate: Similar in structure but with differences in the position of the aminophenyl group.
Uniqueness: The uniqueness of tert-butyl N-[5-[7-(3-aminophenyl)-4-morpholin-4-ylquinazolin-2-yl]pyrimidin-2-yl]carbamate lies in its combination of a quinazoline core, morpholine ring, and aminophenyl group. This configuration provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C27H29N7O3 |
|---|---|
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
tert-butyl N-[5-[7-(3-aminophenyl)-4-morpholin-4-ylquinazolin-2-yl]pyrimidin-2-yl]carbamate |
InChI |
InChI=1S/C27H29N7O3/c1-27(2,3)37-26(35)33-25-29-15-19(16-30-25)23-31-22-14-18(17-5-4-6-20(28)13-17)7-8-21(22)24(32-23)34-9-11-36-12-10-34/h4-8,13-16H,9-12,28H2,1-3H3,(H,29,30,33,35) |
InChI-Schlüssel |
AIQGYWHNHVYFGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=N1)C2=NC3=C(C=CC(=C3)C4=CC(=CC=C4)N)C(=N2)N5CCOCC5 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-(3-Cyanobenzoyl)-2-[(4-methoxybenzyl)oxy]aniline](/img/structure/B8557417.png)

![2-[1,4]-Diazepan-1-yl-thiazol-4-one](/img/structure/B8557426.png)









